Aminoacethydrazide

Description

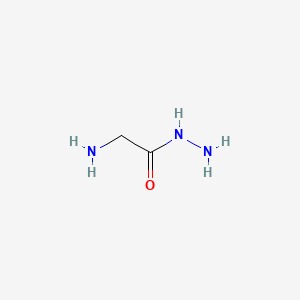

Aminoacethydrazide, also known as aminoacetic acid hydrazide or glycine hydrazide, is a chemical compound with the formula C₂H₇N₃O. It is a derivative of glycine, where the carboxyl group is replaced by a hydrazide group.

Properties

IUPAC Name |

2-aminoacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3O/c3-1-2(6)5-4/h1,3-4H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZOZRAPGZDOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162548 | |

| Record name | Glycine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-80-7 | |

| Record name | Glycine hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoacethydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCINE HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2BH9M053 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoacethydrazide can be synthesized through the reaction of glycine with hydrazine. The reaction typically involves heating glycine with hydrazine hydrate under reflux conditions. The reaction can be represented as follows:

NH₂CH₂COOH+NH₂NH₂→NH₂CH₂CONHNH₂+H₂O

This method is straightforward and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Schiff-Base Reaction

Aminoacethydrazide participates in Schiff-base reactions with carbonyl compounds (aldehydes/ketones) under mild conditions. This reaction forms stable imine derivatives due to the hydrazide’s nucleophilic nitrogen atoms. The mechanism involves:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity .

-

Nucleophilic attack by the hydrazide’s NH₂ group on the carbonyl carbon .

| Reactant | Product | Conditions |

|---|---|---|

| Aldehydes/Ketones | Hydrazones/Imines | Acid catalyst (e.g., HCl) |

The stability of the C=N bond depends on the substituents; hydrazones are more stable than simple imines .

Hydrolysis of Imines

This compound-derived imines undergo hydrolysis under acidic conditions to regenerate carbonyl compounds and hydrazides:

| Imine Type | Product | Conditions |

|---|---|---|

| Hydrazones/Imines | Carbonyl + hydrazide | Aqueous acid (e.g., HCl) |

This reversibility is critical in synthetic chemistry for controlling reaction equilibria .

Other Reactions

-

Amination : this compound can react with activated alkynes via hydrative amination , forming α-amino acid derivatives under mild conditions .

-

Cyclization : In complex systems, hydrazides may participate in aldol condensations or pyrrolidine formation , as observed in related papaverine syntheses .

Structural and Reactivity Insights

The reactivity of this compound stems from its hydrazine-derived structure :

-

The sp²-hybridized nitrogen in the NH–N bond facilitates nucleophilic attack on electrophiles .

-

The terminal NH₂ group’s sp³ hybridization allows for conformational flexibility, enhancing reaction rates .

-

The trans-syn conformation (N–H trans to C=O) optimizes orbital alignment for bond cleavage and formation .

Mechanistic Steps for Schiff-Base Formation

| Step | Key Event | Catalyst |

|---|---|---|

| Protonation | Carbonyl oxygen → O–H⁺ | Acid (e.g., HCl) |

| Nucleophilic attack | Hydrazide NH₂ → carbonyl carbon | – |

| Elimination | Water loss → C=N bond formation | – |

Scientific Research Applications

Aminoacethydrazide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of aminoacethydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with biomolecules, affecting their structure and function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Aminoacetic acid: The parent compound of aminoacethydrazide.

Hydrazine: A related compound with similar reactivity.

Glycine: The simplest amino acid and a precursor to this compound.

Uniqueness

This compound is unique due to its combination of an amino group and a hydrazide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Aminoacethydrazide, a hydrazide derivative, has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by its structural features that allow it to interact with various biological targets. The compound's hydrazide functional group is known for its potential in medicinal chemistry, particularly in the development of new therapeutic agents against resistant strains of pathogens like Mycobacterium tuberculosis (Mtb) and various cancers.

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism primarily involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Case Studies

-

Study on Antitubercular Activity :

A series of N-substituted amino acid hydrazides, including this compound, were synthesized and evaluated for their efficacy against drug-resistant strains of Mtb. The results showed that these compounds had minimum inhibitory concentrations (MIC) as low as 3 µM against isoniazid-resistant strains, indicating their potential as novel anti-TB agents . -

Fungicidal Activity :

Recent investigations into aryloxy- and arylthio-containing acethydrazides demonstrated broad-spectrum fungicidal activity. Certain derivatives exhibited excellent efficacy against fungal pathogens, suggesting a promising avenue for developing antifungal treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural modifications. Research has established that variations in the hydrazide moiety significantly affect antimicrobial potency. For instance, the introduction of specific substituents can enhance the therapeutic index while minimizing cytotoxic effects on mammalian cells .

| Compound Structure | MIC (µM) | Cytotoxicity (%) | Target Pathogen |

|---|---|---|---|

| This compound | 3 | <10 | Mtb |

| Aryloxy derivative | 5 | <15 | Fungal strains |

| Arylthio derivative | 4 | <12 | Fungal strains |

In Vivo Studies

In vivo studies have shown that this compound derivatives exhibit low acute toxicity levels compared to traditional antibiotics. For example, one study reported an LD50 range between 520-5750 mg/kg for synthesized compounds, significantly higher than that of standard drugs like streptomycin and ciprofloxacin . This suggests a favorable safety profile for further development.

Future Directions

The promising biological activities of this compound derivatives warrant further exploration into their pharmacokinetics and mechanisms of action. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by these compounds.

- Combination Therapies : Investigating the efficacy of this compound in combination with existing antimicrobial agents to combat resistance.

- Clinical Trials : Conducting phased clinical trials to assess safety and efficacy in human populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.